Physicochemical Profiling of Kolavenic Acid: Molecular Weight, Aqueous Solubility, and Implications for Drug Development
Physicochemical Profiling of Kolavenic Acid: Molecular Weight, Aqueous Solubility, and Implications for Drug Development
Executive Summary
Kolavenic acid is a naturally occurring clerodane-type diterpene recognized for its diverse biological activities, including potent antimicrobial, antileishmanial, and anticancer properties[1]. Sourced primarily from plant genera such as Polyalthia and Solidago, it serves as a promising lead compound in oncological drug discovery, particularly for its ability to induce apoptosis in human leukemia cells[2] and modulate the NF-κB signaling cascade[1]. However, the successful transition of a bioactive natural product into a viable therapeutic agent requires a rigorous understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the molecular weight, lipophilicity, and aqueous solubility of kolavenic acid, detailing the self-validating experimental protocols required to accurately measure these parameters.
Core Physicochemical Properties
Molecular Weight and Structural Identity
Kolavenic acid (IUPAC: (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid) possesses the molecular formula C20H32O2[3].
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Molecular Weight : 304.47 g/mol [4].
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Structural Features : The molecule features a highly hydrophobic bicyclic decalin core (the clerodane skeleton) appended with an α,β-unsaturated carboxylic acid side chain[1].
From a pharmacokinetic perspective, a molecular weight of 304.47 g/mol is highly favorable. It falls well below the 500 Da threshold established by Lipinski’s Rule of Five, theoretically supporting excellent passive membrane permeability[4].
Lipophilicity and Aqueous Solubility
Despite its favorable molecular weight, the aqueous solubility of kolavenic acid is severely restricted by its extensive hydrocarbon framework.
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LogP (Partition Coefficient) : The calculated AlogP is 5.60[4], and the XlogP3-AA is estimated at 6.20[5]. This high lipophilicity indicates a profound preference for lipid environments over aqueous media.
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Aqueous Solubility : Kolavenic acid exhibits extremely poor aqueous solubility, estimated at approximately 0.01576 mg/L at 25°C[5]. In in vitro assays, concentrations exceeding 250 μM routinely precipitate or show poor solubility in standard aqueous buffers[6].
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Causality : The underlying cause of this insolubility is the thermodynamic penalty of solvating the bulky, non-polar clerodane core in water. While the carboxylic acid moiety (pKa ~ 4.8) can ionize at physiological pH (7.4) to form a more soluble carboxylate anion, the hydration energy gained is insufficient to overcome the massive hydrophobic effect generated by the 19 other carbon atoms.
Summary of Quantitative Data
| Property | Value | Source / Method |
| Molecular Formula | C20H32O2 | PubChem[3] |
| Molecular Weight | 304.47 g/mol | ChEMBL[4] |
| AlogP | 5.60 | Calculated[4] |
| Polar Surface Area (PSA) | 37.30 Ų | Calculated[4] |
| Aqueous Solubility | ~0.01576 mg/L (at 25°C) | Estimated[5] |
| Assay Buffer Limit | < 250 μM (precipitation risk) | Empirical Observation[6] |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for isolating kolavenic acid and determining its exact thermodynamic solubility.
Protocol 1: Extraction and Isolation from Polyalthia longifolia
Objective : Obtain high-purity kolavenic acid while preventing oxidative degradation of the α,β-unsaturated system. Causality : The extraction sequence uses a polarity gradient. Hexane is used first to remove highly non-polar waxes and sterols, while ethyl acetate is subsequently used to selectively partition the moderately polar diterpene acids. Step-by-Step Workflow :
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Biomass Preparation : Pulverize 1.0 kg of air-dried Polyalthia longifolia leaves to a fine powder to maximize the solvent-accessible surface area.
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Defatting : Macerate the powder in 3.0 L of n-hexane for 48 hours at room temperature. Filter and discard the hexane extract (removes waxes).
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Targeted Extraction : Extract the defatted marc with 3.0 L of ethyl acetate for 72 hours. The moderate polarity of ethyl acetate efficiently solubilizes the carboxylic acid fraction.
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Concentration : Concentrate the ethyl acetate extract under reduced pressure at 40°C using a rotary evaporator to yield a crude oleoresin.
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Chromatographic Isolation : Subject the extract to silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate (starting from 95:5 to 80:20). Monitor fractions via TLC.
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Validation : Confirm the identity and purity (>98%) of the isolated kolavenic acid using ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS)[2].
Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Objective : Quantify the absolute aqueous solubility of kolavenic acid at pH 7.4. Causality : A 72-hour equilibration period is strictly enforced to ensure the solid-liquid interface reaches true thermodynamic equilibrium. Shorter times risk measuring transient kinetic supersaturation, leading to artificially inflated solubility values. Step-by-Step Workflow :
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Sample Preparation : Add an excess of solid kolavenic acid (approx. 5 mg) to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
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Equilibration : Seal the vial and agitate continuously at 300 rpm in a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 72 hours.
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Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 30 minutes. Crucial Validation Step: High-speed centrifugation is mandatory to pellet any colloidal aggregates or nano-crystals that would otherwise cause false-positive concentration spikes during mass spectrometry.
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Supernatant Extraction : Carefully aspirate 0.5 mL of the clear supernatant without disturbing the pellet. Dilute immediately with 0.5 mL of LC-MS grade methanol to prevent precipitation upon temperature changes.
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Quantification : Analyze the sample using UHPLC-HRMS against a standard calibration curve of kolavenic acid prepared in methanol.
Caption: Workflow for thermodynamic aqueous solubility determination of kolavenic acid.
Biological Implications and Formulation Strategies
The physicochemical profile of kolavenic acid directly dictates its behavior in biological assays and formulation development.
Pathway Modulation in Oncology
Despite its low solubility, kolavenic acid exhibits potent intracellular activity once it crosses the lipid bilayer. It is implicated in the induction of apoptosis in human leukemia HL-60 cells[2] and the modulation of the NF-κB signaling cascade, which regulates inflammatory and immune responses[1]. Furthermore, it targets the HSET/KIFC1 kinesin motor protein, inducing multipolar mitosis and subsequent cell death in cancer cells with extra centrosomes[1].
Caption: Putative intracellular signaling pathways modulated by kolavenic acid.
Overcoming Solubility Bottlenecks
Because kolavenic acid violates the LogP parameter of Lipinski's Rule of Five (LogP > 5)[4], formulation scientists must employ specialized delivery systems for in vivo efficacy:
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Co-solvency : For in vitro assays, dissolving the compound in DMSO before diluting it into aqueous media is mandatory. However, the final DMSO concentration must be kept below 0.5% to avoid solvent-induced cytotoxicity, which practically restricts the maximum assay concentration to < 250 μM[6].
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Lipid-Based Nanocarriers : Encapsulating kolavenic acid in solid lipid nanoparticles (SLNs) or liposomes leverages its high lipophilicity, sequestering the drug in the lipid core and drastically improving its apparent aqueous solubility and systemic bioavailability.
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Salt Formation : Reacting the carboxylic acid moiety with a strong base (e.g., NaOH or KOH) to form a sodium or potassium kolavenate salt can temporarily increase dissolution rates in the gastrointestinal tract.
References[3] Title: Kolavenic Acid | C20H32O2 | CID 6441458 - PubChem - NIH. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6441458[1] Title: Kolavenic Acid - Benchchem. Source: benchchem.com. URL: https://www.benchchem.com/product/b1230916[4] Title: Compound: KOLAVENIC ACID (CHEMBL1517738) - ChEMBL - EMBL-EBI. Source: ebi.ac.uk. URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1517738/[2] Title: Clerodane Diterpenes Isolated from Polyalthia longifolia Induce Apoptosis in Human Leukemia HL-60 Cells - J-Stage. Source: jst.go.jp. URL: https://www.jstage.jst.go.jp/article/bpb/34/10/34_10_1627/_article[5] Title: kolavenic acid, 25436-90-2 - The Good Scents Company. Source: thegoodscentscompany.com. URL: http://www.thegoodscentscompany.com/data/rw1614051.html[6] Title: Prolyl Endopeptidase and Thrombin Inhibitory Diterpenoids from the Bark of Xylopia aethiopica. Source: tandfonline.com. URL: https://www.tandfonline.com/doi/abs/10.1271/bbb.68.2582
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- 4. Compound: KOLAVENIC ACID (CHEMBL1517738) - ChEMBL [ebi.ac.uk]
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